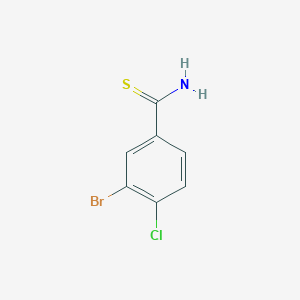
2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, characterized by the presence of amino, hydroxyl, and dimethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production.
化学反応の分析
Types of Reactions: 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of 2-amino-3-(3,5-dimethylphenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-amino-3-(3,5-dimethylphenyl)propanoic acid.
Substitution: Formation of nitro or bromo derivatives of the compound.
科学的研究の応用
2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the dimethyl and hydroxyl groups.
Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring but without the dimethyl substitution.
3,5-Dimethylphenylalanine: A compound with a similar structure but lacking the hydroxyl group.
Uniqueness: 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both the hydroxyl and dimethyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic applications compared to its analogs.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-6-3-7(2)5-8(4-6)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15) |
InChIキー |
HQBGJPGMKSPARO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(C(C(=O)O)N)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)





amine](/img/structure/B13530659.png)






